3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their wide range of biological and pharmacological properties, making them significant in medicinal chemistry and drug discovery
Preparation Methods
One common synthetic route involves the cyclization of appropriate precursors under specific conditions, such as the use of metal catalysts and controlled temperatures . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include solvents like ethanol, catalysts like palladium on carbon, and specific temperatures and pressures to control the reaction rates and outcomes .
Scientific Research Applications
3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic uses, such as anticancer or antimicrobial agents.
Medicine: Its pharmacological properties are investigated for developing new drugs targeting specific diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it more effective in its intended applications .
Comparison with Similar Compounds
Similar compounds to 3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione include other quinazoline derivatives, such as:
4-anilinoquinazolines: Known for their use as kinase inhibitors in cancer therapy.
2,4-diaminoquinazolines: Studied for their antimicrobial properties.
Quinazoline-4(3H)-ones: Investigated for their potential as anti-inflammatory agents.
What sets this compound apart is its unique combination of the trifluoromethyl group and the piperidine ring, which may confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
3-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O3/c21-20(22,23)16-6-5-12(11-24-16)17(28)26-9-7-13(8-10-26)27-18(29)14-3-1-2-4-15(14)25-19(27)30/h1-6,11,13H,7-10H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPKJXKDOABRMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=CN=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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